Chlorin e6 dimethylester

Übersicht

Beschreibung

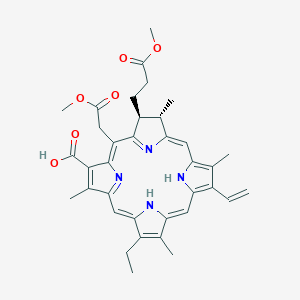

Chlorin e6 dimethylester is a chlorophyll-derived natural chlorin specialty chemical derivative . It is used as a starting material for the synthesis of chlorin-based photosensitizers . Its molecular weight is 624.73 g/mol and the molecular formula is C36H40N4O6 .

Synthesis Analysis

The synthesis of Chlorin e6 has been achieved on a pilot scale using a rapid, simple, and green synthetic method . This method significantly reduced the extraction/reaction time and volume of solvents compared to a conventional protocol .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C36H40N4O6 . It is a derivative of chlorophyll, which is a crucial molecule involved in photosynthesis in plants .Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in the context of photodynamic therapy . It has been found to be sensitive to the polymer matrix, showing changes in its Q-bands in the spectral region at 450–620 nm .Physical and Chemical Properties Analysis

This compound is a hydrophobic compound . This property, along with the hypoxia in the tumor microenvironment, can compromise its therapeutic efficacy .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Chlorin e6 (Ce6) and its derivatives, including dimethyl ether of Chlorin e6 (DME Ce6), are extensively used in photodynamic therapy (PDT) for treating various diseases, notably cancer. These compounds have shown significant effectiveness as photosensitizers in PDT, where they are activated by light to produce a therapeutic effect. For instance, DME Ce6 has been studied for its application in photodynamic therapy due to its interaction with specific carriers that could potentially enhance drug delivery to tumor cells (Naumenko & Kutsevol, 2021).

Improved Biocompatibility in Cancer Therapy

Research has focused on improving the biocompatibility of Ce6 for photodynamic cancer therapy. For example, loading Ce6 into chitosan nanoparticles significantly improved its biocompatibility while enhancing PDT efficiency. This approach provides a novel strategy for improving the therapeutic efficacy of PDT agents (Ding et al., 2018).

Interaction with Quantum Dots

Studies on the interaction of Ce6 with quantum dots in various media have revealed insights into the photophysical properties of Ce6 complexes. These findings suggest potential applications in advanced imaging and therapeutic techniques (Kundelev et al., 2017).

Phototoxicity and Cytotoxicity Evaluation

Evaluation of the phototoxicity and cytotoxicity of Ce6 ester derivatives, including DME, in different solutions and liposomal forms, has been conducted. This research is crucial for understanding the safety and effectiveness of these compounds in clinical applications, especially in cancer therapy (Zorina et al., 2015).

Diagnostic Imaging and Photodynamic Therapy

The formulation of Ce6 with polymers like polyvinylpyrrolidone (PVP) has been investigated for its potential in fluorescence diagnostic imaging and photodynamic therapy. This formulation has shown higher tumor to normal tissue ratio and increased therapeutic index, suggesting its efficacy in cancer treatment (Chin et al., 2008).

Complexes with Semiconductor Quantum Dots

Research on complexes of Ce6 with semiconductor quantum dots in nonaqueous media has contributed to understanding the energy transfer processes in these systems, which is crucial for developing advanced therapeutic and diagnostic applications (Visheratina et al., 2015).

Singlet Oxygen Generation and Photophysical Characteristics

Studies on the dynamics of singlet oxygen generation and the photophysical characteristics of Ce6 in various formulations offer valuable insights for optimizing its use in photodynamic therapy (Parkhats et al., 2011).

Low Temperature Fluorescence Studies

Low temperature fluorescence studies of chlorin-e6 derivatives provide detailed information on their photophysical properties, which is essential for their effective use in therapeutic applications (Hála et al., 1989).

Atropoisomerism and Structural Analysis

Investigations into the atropoisomerism and structural analysis of chlorin e6 derivatives enhance the understanding of their chemical properties and potential applications in medicinal chemistry (Belykh et al., 2010).

Hydrophilic Nanoconjugates for Enhanced Therapy

Development of hydrophilic chlorin e6-poly(amidoamine) dendrimer nanoconjugates aims to enhance the water solubility and intracellular uptake of Ce6, thereby improving photodynamic therapy efficacy (Lee & Kim, 2018).

Antitumor Effects and Other Applications

Ce6 has been researched for its antitumor effects in various therapies, including PDT, sonodynamic therapy, and sono-photodynamic therapy. Its potential in other biomedical applications is also being explored (Liao et al., 2023).

Speckle Optical Monitoring in Treatment

Speckle optical monitoring has been used to study the effects of different treatments on blood microcirculation, particularly focusing on the use of Ce6 and its derivatives in photodynamic treatment of vascular systems (Khludeyev et al., 2013).

Wirkmechanismus

Chlorin e6 dimethylester accumulates predominantly in lysosomes and partially in endosomes, but does not accumulate in mitochondria of human lung adenocarcinoma A549 cells . The primary photocytotoxic effect of the photosensitizer is associated with the damage to lysosomes and its release into the cytoplasm .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O6/c1-9-21-17(3)25-14-27-19(5)23(11-12-31(41)45-7)34(39-27)24(13-32(42)46-8)35-33(36(43)44)20(6)28(40-35)16-30-22(10-2)18(4)26(38-30)15-29(21)37-25/h9,14-16,19,23,37-38H,1,10-13H2,2-8H3,(H,43,44)/t19-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPMFOPRYHLUDZ-CVDCTZTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

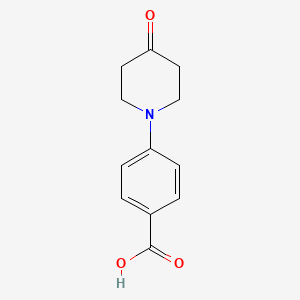

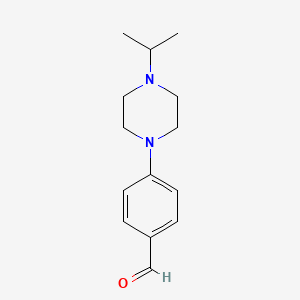

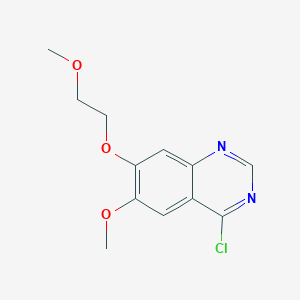

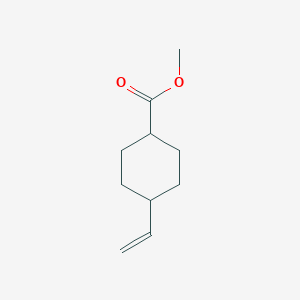

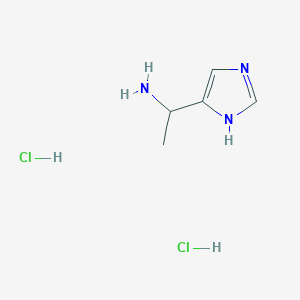

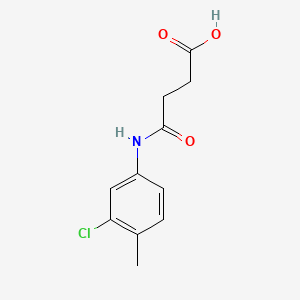

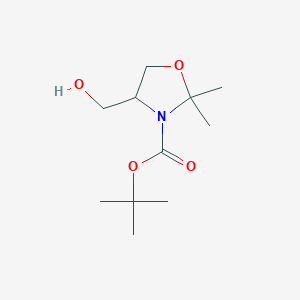

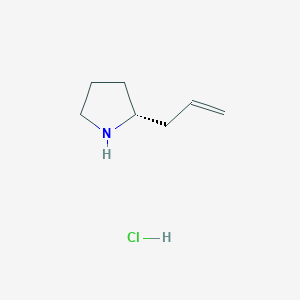

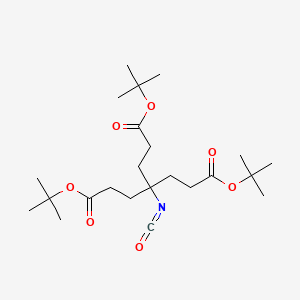

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)

![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)